molecular formula C23H24FN3O4 B2839847 5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 847179-17-3

5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2839847
CAS No.: 847179-17-3
M. Wt: 425.46
InChI Key: FOBARKVGJFOORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of derivatives including pyrimidine linked with morpholinophenyl components. These compounds were evaluated for larvicidal activity against mosquito larvae, showcasing the potential of such chemicals in pest control applications (Gorle et al., 2016).

Antimicrobial and Anticancer Activities

Another research effort explored the synthesis of chalcone-imide derivatives, including those with morpholine groups, to investigate their antimicrobial and anticancer activities. These compounds showed promising results against various bacterial strains and cancer cell lines, indicating their potential in developing new therapeutic agents (Kocyigit et al., 2018).

Pharmacological Inhibitors

Research into the design, synthesis, and biological evaluation of compounds as kinase inhibitors for therapeutic purposes has been conducted. Such studies highlight the role of compounds with morpholine and pyrrol groups in developing treatments for diseases mediated by specific kinases (Peifer et al., 2007).

Drug Metabolism and Pharmacodynamics

The metabolism of novel antibacterial drugs like FYL-67, which include morpholine and pyrazole groups, has been examined. These studies are crucial for understanding how drugs are processed in the body and for developing more effective and safer medications (Sang et al., 2016).

Neuropharmacology and Brain Imaging

Research has been conducted using compounds targeting serotonin receptors for brain imaging in Alzheimer's disease, illustrating the potential of fluorophenyl and morpholino derivatives in diagnosing and studying neurological conditions (Kepe et al., 2006).

Properties

IUPAC Name

(4E)-5-(3-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c24-18-4-1-3-17(15-18)20-19(21(28)16-5-7-25-8-6-16)22(29)23(30)27(20)10-2-9-26-11-13-31-14-12-26/h1,3-8,15,20,28H,2,9-14H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTSGWGUBRXJQX-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=NC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=NC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.